Cas no 2171213-72-0 (4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid)

4-Ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the presence of a chiral center (S-configuration) and a cyclohexane backbone, which contribute to structural rigidity and stereochemical control in peptide design. The Fmoc group offers orthogonal protection, enabling selective deprotection under mild basic conditions. The ethyl-substituted cyclohexane enhances lipophilicity, making it valuable for modifying peptide pharmacokinetics. This compound is particularly useful in solid-phase peptide synthesis (SPPS) for constructing complex peptides with tailored conformational properties. Its high purity and stability ensure reliable performance in research and pharmaceutical applications.
4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid structure
2171213-72-0 structure
Product name:4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid
CAS No:2171213-72-0
MF:C27H32N2O5
MW:464.553387641907
CID:6480267
PubChem ID:165529895

4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid
    • 2171213-72-0
    • 4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
    • EN300-1493035
    • Inchi: 1S/C27H32N2O5/c1-3-18-12-14-27(15-13-18,25(31)32)29-24(30)17(2)28-26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,3,12-16H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t17-,18?,27?/m0/s1
    • InChI Key: CUKJUCFTWCKGSJ-MLMAQJQUSA-N
    • SMILES: OC(C1(CCC(CC)CC1)NC([C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1493035-0.25g
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
0.25g
$2239.0 2023-06-05
Enamine
EN300-1493035-250mg
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
250mg
$840.0 2023-09-28
Enamine
EN300-1493035-100mg
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
100mg
$804.0 2023-09-28
Enamine
EN300-1493035-10.0g
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
10g
$10464.0 2023-06-05
Enamine
EN300-1493035-50mg
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
50mg
$768.0 2023-09-28
Enamine
EN300-1493035-5000mg
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
5000mg
$2650.0 2023-09-28
Enamine
EN300-1493035-2.5g
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
2.5g
$4771.0 2023-06-05
Enamine
EN300-1493035-5.0g
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
5g
$7058.0 2023-06-05
Enamine
EN300-1493035-1000mg
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
1000mg
$914.0 2023-09-28
Enamine
EN300-1493035-0.1g
4-ethyl-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171213-72-0
0.1g
$2142.0 2023-06-05

Additional information on 4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid

Introduction to 4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid (CAS No. 2171213-72-0)

4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid, identified by its CAS number 2171213-72-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This molecule represents a confluence of advanced synthetic strategies and structural design, making it a subject of considerable interest for researchers exploring novel therapeutic agents.

The compound’s structure is characterized by a cyclohexane backbone, which is a common motif in biologically active molecules due to its ability to mimic the conformational flexibility of natural amino acids. The presence of an amidocyclohexane moiety not only contributes to the molecule’s solubility and bioavailability but also provides a scaffold for further functionalization. This structural feature is particularly relevant in the context of enzyme inhibition and receptor binding, where precise spatial orientation of functional groups is critical.

One of the most striking features of this compound is the incorporation of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis as an amino acid protecting group. However, in this context, the Fmoc moiety serves a dual purpose: it not only enhances the stability of the molecule during synthetic processes but also acts as a pharmacophore, potentially influencing interactions with biological targets. The (9H-fluoren-9-yl) part of the Fmoc group adds another layer of complexity, as fluorene derivatives are known for their ability to enhance metabolic stability and improve oral bioavailability.

The stereochemistry of the molecule is also noteworthy. The (2S) configuration at the propanamido position indicates a specific three-dimensional arrangement that could significantly impact its pharmacological properties. In drug design, chirality is a critical factor, as enantiomers often exhibit vastly different biological activities. The precise stereochemical control achieved in this compound underscores the sophistication of modern synthetic methodologies.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with unprecedented accuracy. Studies suggest that the 4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid scaffold could interact with various biological targets, including enzymes and receptors involved in metabolic disorders and inflammatory diseases. The fluorenyl group, in particular, has been shown to modulate binding affinity and selectivity, making it an attractive feature for drug development.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced catalytic systems and protective group strategies has enabled chemists to construct such intricate molecules with remarkable efficiency. These synthetic advancements are not only crucial for producing this specific compound but also pave the way for developing other complex pharmaceuticals.

In the realm of medicinal chemistry, analog design plays a pivotal role in identifying lead compounds with improved pharmacological profiles. By systematically modifying key structural features, researchers can explore a vast chemical space and uncover new therapeutic opportunities. The 4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid structure serves as an excellent starting point for such explorations, offering multiple sites for functionalization while maintaining its core pharmacophoric elements.

Current research in this area focuses on leveraging machine learning and artificial intelligence to accelerate the discovery process. Predictive models can identify promising analogs based on structural features alone, significantly reducing the time and resources required for experimental validation. This interdisciplinary approach combines expertise from chemistry, biology, and computer science to drive innovation in drug discovery.

The potential applications of this compound are broad and span multiple therapeutic areas. Its unique structural features make it a versatile tool for studying enzyme mechanisms and developing novel inhibitors. Additionally, its ability to modulate protein-protein interactions suggests applications in diseases where aberrant signaling pathways play a central role.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them in precise ways. The 4-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid exemplifies this progress, showcasing how advanced chemical synthesis can be harnessed to address complex biological challenges.

In conclusion, this compound represents a significant advancement in pharmaceutical chemistry, combining innovative structural design with cutting-edge synthetic methodologies. Its potential applications in drug development are vast, and ongoing research promises to unlock even more possibilities in the future.

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